molecular formula C18H20ClN3O2 B2866159 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide CAS No. 1825577-57-8

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide

Cat. No.: B2866159
CAS No.: 1825577-57-8
M. Wt: 345.83
InChI Key: YYRVABFXSFKQHK-UHFFFAOYSA-N
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Description

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide is a complex organic compound that features a tert-butyl group, an oxazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the tert-butyl group and the cyano group. The final step involves the formation of the propanamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and oxazole ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-fluorophenyl)(cyano)methyl]propanamide
  • 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-bromophenyl)(cyano)methyl]propanamide
  • 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-methylphenyl)(cyano)methyl]propanamide

Uniqueness

The uniqueness of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the cyano group and oxazole ring offer sites for chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)-cyanomethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-18(2,3)15-11-21-17(24-15)9-8-16(23)22-14(10-20)12-6-4-5-7-13(12)19/h4-7,11,14H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRVABFXSFKQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCC(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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